molecular formula C11H24N2 B1289509 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine CAS No. 887405-46-1

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Cat. No. B1289509
CAS RN: 887405-46-1
M. Wt: 184.32 g/mol
InChI Key: WEBFOWMPMLTBFU-UHFFFAOYSA-N
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Description

The compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the first paper discusses novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors, indicating a potential pharmacological application for similar piperidine-based compounds .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, the second paper describes the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is part of the preparation process for an antibiotic. The synthesis includes an asymmetric Michael addition and a stereoselective alkylation, which could be analogous to potential synthetic routes for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine .

Molecular Structure Analysis

While the molecular structure of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is not directly analyzed in the papers, the structure of piperidine derivatives is crucial for their biological activity. The first paper's focus on the structure-activity relationship of piperidine derivatives as serotonin 5-HT1A receptor-biased agonists suggests that the molecular structure of such compounds is finely tuned to interact with biological targets .

Chemical Reactions Analysis

The third paper discusses a new reagent system for the Mitsunobu reaction, which is a method for transforming alcohols into various other functional groups through substitution reactions. This could be relevant for the chemical reactions that 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine might undergo, especially if the synthesis or modification of the compound involves the transformation of alcohol functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine are not detailed in the provided papers. However, the first paper does mention the favorable drug-like properties of a related compound, including high solubility, metabolic stability, and penetration through biological membranes, which are important considerations for the development of pharmacologically active compounds .

properties

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)9-13-6-4-11(5-7-13)8-12-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFOWMPMLTBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592064
Record name N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

CAS RN

887405-46-1
Record name N-Methyl-1-(2-methylpropyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887405-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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